molecular formula C22H16FN3O3S2 B11596097 ((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 623936-14-1

((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B11596097
CAS No.: 623936-14-1
M. Wt: 453.5 g/mol
InChI Key: KWPBTAXWJGGWKL-ZDLGFXPLSA-N
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Description

((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a fluoro-methylphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methylphenyl isocyanate, which is then reacted with various intermediates to form the final compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

Chemistry

In chemistry, ((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different medical conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of ((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylphenyl isocyanate: A precursor in the synthesis of the target compound.

    Pyrazole derivatives: Compounds with similar pyrazole moieties that exhibit comparable chemical properties.

    Thiazolidinone derivatives: Compounds with thiazolidinone rings that share similar reactivity and applications.

Uniqueness

((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

623936-14-1

Molecular Formula

C22H16FN3O3S2

Molecular Weight

453.5 g/mol

IUPAC Name

2-[(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C22H16FN3O3S2/c1-13-7-8-14(9-17(13)23)20-15(11-26(24-20)16-5-3-2-4-6-16)10-18-21(29)25(12-19(27)28)22(30)31-18/h2-11H,12H2,1H3,(H,27,28)/b18-10-

InChI Key

KWPBTAXWJGGWKL-ZDLGFXPLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)F

Origin of Product

United States

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